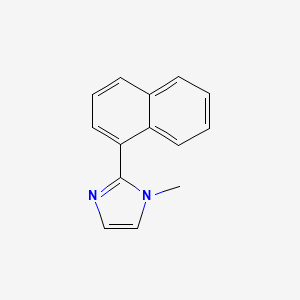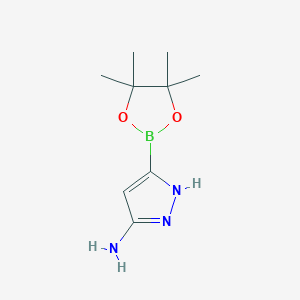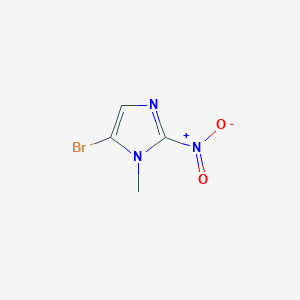![molecular formula C7H6BrN3 B11893190 5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)
5-Bromoimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoimidazo[1,2-a]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, the compound can be formed in ethyl acetate via a one-pot tandem cyclization/bromination reaction when tert-butyl hydroperoxide (TBHP) is added . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination, and no base is needed .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The amine group at the 3rd position can undergo oxidation to form imines or reduction to form secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as TBHP and iodine for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, imines, and secondary amines. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The bromine atom and the amine group play crucial roles in the binding interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromoimidazo[1,2-a]pyridin-3-amine include:
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Aminoimidazo[1,2-a]pyridine: The compound without the bromine atom at the 5th position.
5-Chloroimidazo[1,2-a]pyridin-3-amine: A similar compound with a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2 |
InChI Key |
ZGKKACCZQRSDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)

![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)

![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)




